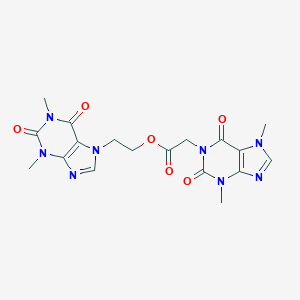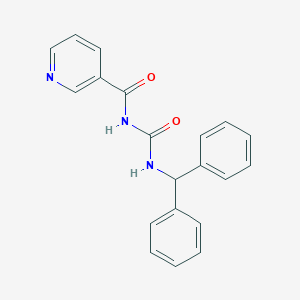
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, also known as DPA-Pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. For example, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- may induce changes in gene expression that could lead to therapeutic effects.
Effets Biochimiques Et Physiologiques
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In materials science, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to exhibit fluorescence and self-assembly properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is its versatility in various fields of research. It can be used as a tool to study protein-ligand interactions, enzyme inhibition, and gene expression regulation. However, one limitation of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is its potential toxicity, which may limit its use in certain applications. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- may not be effective in all types of cancer or neurological disorders, which may limit its therapeutic potential.
Orientations Futures
For 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- research include exploring its potential as a drug candidate for the treatment of various diseases, developing new synthesis methods to improve its purity and yield, and investigating its properties for the development of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- and its potential side effects in vivo.
Conclusion:
In conclusion, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- in various applications and to understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves the reaction of 3-pyridinecarboxylic acid with N-((diphenylmethyl)amino)acetic acid followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- in high purity.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been explored as a building block for the synthesis of functional materials.
Propriétés
Numéro CAS |
168779-54-2 |
|---|---|
Nom du produit |
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- |
Formule moléculaire |
C20H17N3O2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(benzhydrylcarbamoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-19(17-12-7-13-21-14-17)23-20(25)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H2,22,23,24,25) |
Clé InChI |
FLKSZAQZBFTGRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3 |
Autres numéros CAS |
168779-54-2 |
Synonymes |
N-(benzhydrylcarbamoyl)pyridine-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




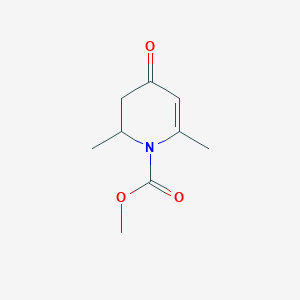
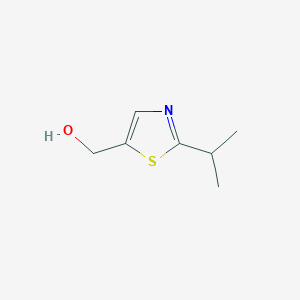
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
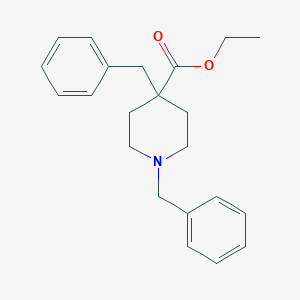
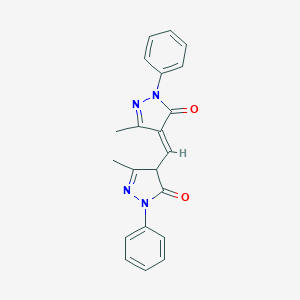
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
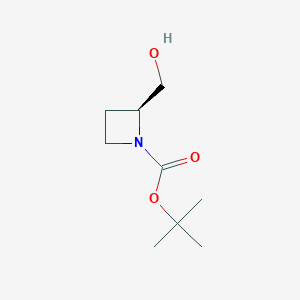
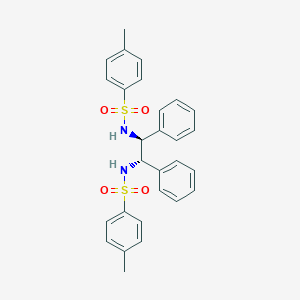
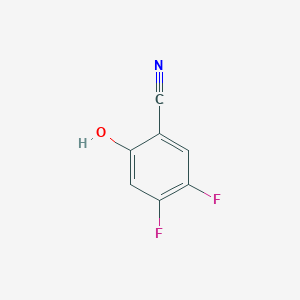
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
